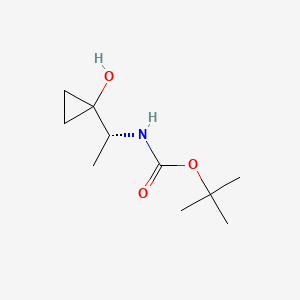
tert-Butyl (R)-(1-(1-hydroxycyclopropyl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxycyclopropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclopropyl ketone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxycyclopropyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, targeting the carbamate group or the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the cyclopropyl ring. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or cyclopropyl derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the synthesis of biologically active compounds for drug discovery and development.
Medicine:
- Explored for its potential therapeutic applications, including as a prodrug or a pharmacologically active agent.
- Studied for its role in modulating biological pathways and its effects on cellular processes.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and polymerization processes.
作用机制
The mechanism of action of tert-butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The hydroxycyclopropyl group may play a crucial role in binding to the active site of enzymes, while the carbamate group can undergo hydrolysis to release active intermediates. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
tert-Butyl carbamate: A simpler analog lacking the hydroxycyclopropyl group.
tert-Butyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate: Contains a hydrazinecarbonyl group instead of a hydroxycyclopropyl group.
tert-Butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate: Features a nitrophenyl group in place of the hydroxycyclopropyl group.
Uniqueness: tert-Butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct reactivity and binding properties. This structural feature allows for specific interactions with biological targets and enables the compound to participate in unique chemical transformations.
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(10(13)5-6-10)11-8(12)14-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI 键 |
JKVQGJCALVXKEX-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1(CC1)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C1(CC1)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


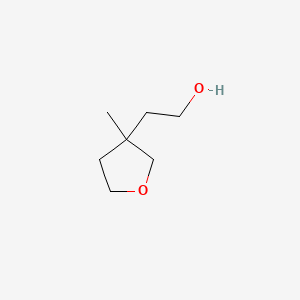

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
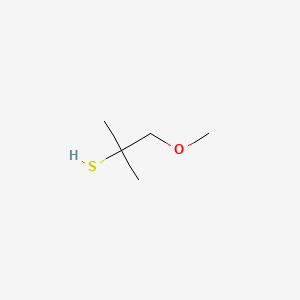
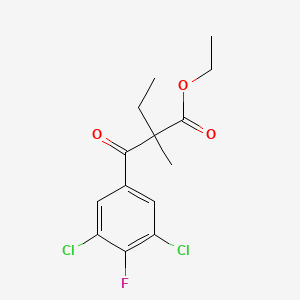
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
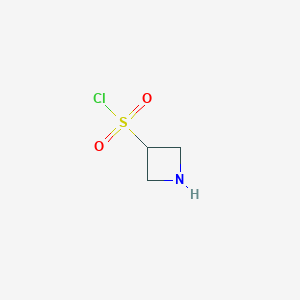
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
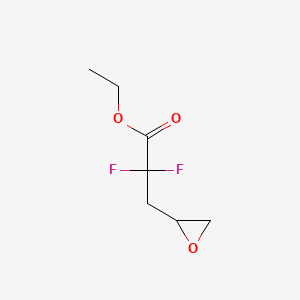
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
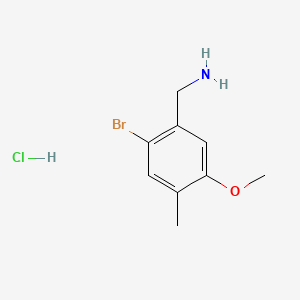
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
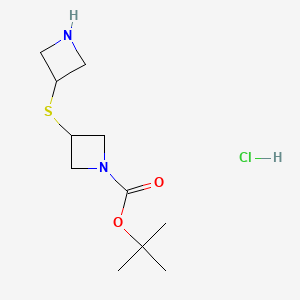
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
